Product packaging for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol(Cat. No.:)

3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13036135
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-UHFFFAOYSA-N
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Description

The molecular architecture of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol combines a fluorinated phenol (B47542) ring with an amino alcohol side chain. This unique combination makes it a member of the fluorinated phenolic amino alcohols, a class of compounds with potential for diverse applications stemming from the distinct properties of its constituent parts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO2 B13036135 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-(1-amino-2-hydroxypropyl)-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3

InChI Key

KSGRMAZGPPJXMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

Chemo Structural Characterization and Stereochemical Considerations of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Systematic Nomenclature and Hierarchical Chemical Classification

The systematic name for 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is derived by identifying the principal functional group and the substituents on the parent structure. In this case, the phenol (B47542) (a benzene (B151609) ring with a hydroxyl group) is the parent structure. The substituents are an amino group, a hydroxyl group on a propyl chain, and a fluorine atom. The precise IUPAC name is This compound .

This compound can be hierarchically classified as follows:

Organofluorine Compound: Due to the presence of a carbon-fluorine bond.

Phenol: Characterized by a hydroxyl group directly attached to a benzene ring.

Aminophenol Derivative: As it contains both an amino group and a phenol moiety. mdpi.comossila.com Specifically, it is a derivative of 4-aminophenol. wikipedia.orgresearchgate.net

Amino Alcohol: The side chain contains both an amino group and a hydroxyl group.

The presence of these functional groups imparts a multifarious chemical character to the molecule, influencing its solubility, reactivity, and biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₂FNO₂
CAS Number (for (1S) isomer) 1336813-88-7 chembk.com
CAS Number (for (1S,2S) isomer) 1336466-72-8 chemicalbook.com

Analysis of Chiral Centers and Stereoisomeric Forms

The biological and chemical properties of this compound are profoundly influenced by its stereochemistry. The molecule possesses two chiral centers on the propyl side chain, leading to the existence of multiple stereoisomers.

The two chiral centers are located at:

C1 of the propyl chain: The carbon atom bonded to the amino group and the phenyl ring.

C2 of the propyl chain: The carbon atom bonded to the hydroxyl group.

The presence of two chiral centers means that there are 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

The four stereoisomers are:

(1R, 2R)-3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

(1S, 2S)-3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

(1R, 2S)-3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

(1S, 2R)-3-(1-Amino-2-hydroxypropyl)-4-fluorophenol

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between, for example, the (1R, 2R) and (1R, 2S) isomers is diastereomeric. The specific spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition by biological targets. For instance, the related compound Metaraminol has a (1S, 2R) configuration, which is crucial for its biological activity. chemicalbook.com

Table 2: Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(1R, 2R) and (1S, 2S)Enantiomers
(1R, 2S) and (1S, 2R)Enantiomers
(1R, 2R) and (1R, 2S)Diastereomers
(1R, 2R) and (1S, 2R)Diastereomers
(1S, 2S) and (1R, 2S)Diastereomers
(1S, 2S) and (1S, 2R)Diastereomers

Conformational Analysis and Preferred Geometries in Solution and Solid State

The three-dimensional shape of this compound is not static. Rotations around single bonds lead to different conformations, and the preferred geometries in solution and the solid state can vary.

In Solution: In solution, the molecule is expected to be flexible, with rotation occurring around the C-C bonds of the propyl side chain and the bond connecting the side chain to the phenyl ring. The preferred conformation will be a dynamic equilibrium of low-energy structures. The orientation of the hydroxyl group on the phenol ring relative to the propyl side chain can be either syn or anti. researchgate.net The relative energies of these conformers are influenced by intramolecular hydrogen bonding. A hydrogen bond could potentially form between the phenolic hydroxyl group and the amino group, or between the alcoholic hydroxyl group and the amino group or the fluorine atom. The presence of a solvent will also play a significant role in stabilizing or destabilizing certain conformations through intermolecular interactions. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in determining the most stable solution-phase conformations. rsc.org

Table 3: Potential Conformations and Intermolecular Interactions

StateKey Conformational FactorsPotential Stabilizing Interactions
Solution Rotation around C-C and C-Aryl bonds. Syn vs. anti orientation of the phenolic hydroxyl group.Intramolecular hydrogen bonding (OH···N, OH···F, NH···O). Solvation effects.
Solid State Crystal packing forces.Intermolecular hydrogen bonding network. van der Waals forces.

Advanced Synthetic Methodologies for 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol and Its Stereoisomers

Strategies for Asymmetric Synthesis of Fluorinated Amino Alcohols.nih.govacs.org

The creation of chiral centers in fluorinated amino alcohols is a critical aspect of their synthesis, often dictating their biological activity. Various asymmetric strategies have been developed to control the stereochemistry of these molecules.

Chemoenzymatic Synthesis via Biocatalytic Transformations.acs.org

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to produce chiral fluorinated compounds. nih.gov Biocatalysis, particularly through the use of enzymes like dehydrogenases and aldolases, offers a powerful tool for establishing stereocenters with high enantiomeric excess. nih.govnih.gov

Key biocatalytic transformations include:

Enzymatic Reduction of Ketones: Alcohol dehydrogenases, such as the one from Lactobacillus kefir, can reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity (95–>99% ee) and yield (up to 98%). nih.gov This method is particularly useful for creating the chiral hydroxyl group found in fluorinated amino alcohols. nih.gov For instance, the enantioselective microbial reduction of substituted acetophenones using various yeast strains has yielded chiral alcohols with over 90% yield and 99% enantiomeric excess. nih.gov

Aldol Reactions: Aldolases can be employed for the stereoselective formation of carbon-carbon bonds, a key step in building the amino alcohol backbone. acs.orgnih.gov For example, threonine aldolases have been used in the synthesis of fluorinated β-amino acids. nih.gov

Enzymatic Hydroxylation: Cytochrome P450 enzymes can be engineered to perform regioselective hydroxylation of aromatic rings, which can then be converted to the corresponding aryl fluorides. grantome.com

A multi-step chemoenzymatic cascade has been developed for the asymmetric synthesis of chiral fluorinated amino acids, demonstrating the potential for creating these complex molecules under mild conditions. acs.org This approach often starts with readily available materials and utilizes enzymes to control the stereochemistry, overcoming challenges associated with traditional chemical synthesis. nih.govacs.org

Diastereoselective and Enantioselective Chemical Approaches.nih.govwikipedia.org

Chemical methods for the asymmetric synthesis of fluorinated amino alcohols often rely on the use of chiral catalysts or reagents to control the stereochemical outcome.

Proline-Catalyzed Mannich Reactions: A notable approach involves the proline-catalyzed cross-Mannich reaction of fluorinated aldimines with aliphatic aldehydes. acs.orgacs.org This method, followed by reduction, yields γ-fluorinated β-amino alcohols with high diastereoselectivity and enantioselectivity. acs.orgacs.org The use of either L-proline or D-proline allows for access to different stereoisomers. acs.org

Dynamic Kinetic Resolution: Chiral phosphoric acids can catalyze the dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements. nih.gov This process establishes vicinal stereogenic centers with high diastereo- and enantiocontrol, providing a pathway to β-amino amides that can be further elaborated. nih.gov

Catalytic Asymmetric Allylation: The enantioselective allylation of α-trifluoromethyl acyclic α-imino esters using an indium iodide (InI) and Box-type ligand system has been shown to produce α-allyl-α-CF3 amino acid derivatives with high yields (91-98%) and enantiomeric excesses (90-99%). mdpi.com

These methods offer versatile routes to a variety of fluorinated amino alcohols by allowing for the introduction of diversity in the fluoroalkyl and alkyl groups. acs.orgacs.org

Utilization of Chiral Precursors and Auxiliary-Mediated Syntheses.nih.gov

The use of chiral starting materials or chiral auxiliaries provides another robust strategy for the asymmetric synthesis of fluorinated amino alcohols.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as amino acids or sugars, as starting materials. For example, optically pure α-monofluoroalkyl-α-amino acids have been synthesized from arabinose. mdpi.com Similarly, trans-4-hydroxy-L-proline has served as a starting point for the divergent synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine. rsc.org

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction. One common method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated, and subsequent disassembly releases the chiral amino acid and allows for the recovery of the auxiliary. mdpi.com Sulfinyl groups also serve as effective chiral auxiliaries in the asymmetric synthesis of fluorine-containing amines and amino alcohols. researchgate.net For instance, N-tert-butanesulfinyl aldimines have been used in the diastereoselective addition of organolithium reagents to produce δ- and ε-amino ketone derivatives. nih.gov

These strategies have been successfully applied to the large-scale preparation of enantiomerically pure fluorinated amino acids and their derivatives. mdpi.com

Regioselective Fluorination Techniques Applied to Phenolic Scaffolds.acs.org

The introduction of a fluorine atom at a specific position on a phenol (B47542) ring is a crucial step in the synthesis of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol. Both nucleophilic and electrophilic fluorination methods have been developed for this purpose.

Nucleophilic Fluorination Methodologies.acs.org

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride (B91410) source with an electrophilic aryl precursor. A significant advancement in this area is the deoxyfluorination of phenols.

One prominent method involves a two-step, one-pot procedure:

Activation of the Phenol: The phenol is first converted to a more reactive intermediate, such as an aryl fluorosulfonate, by reacting it with sulfuryl fluoride (SO₂F₂). acs.orgacs.org

Fluoride Displacement: The intermediate is then treated with a nucleophilic fluoride source, like tetramethylammonium (B1211777) fluoride (NMe₄F), to displace the activating group and form the aryl fluoride. acs.orgacs.org

This method is advantageous due to its use of inexpensive reagents and its applicability to a broad range of electronically diverse phenols under mild conditions, often at room temperature. acs.orgacs.orgnih.gov It has been shown to be scalable and tolerant of various functional groups. acs.orgacs.org Another approach utilizes a deoxyfluorination reagent prepared from N,N-diaryl-2-chloroimidazolium chloride and cesium fluoride, which has been effective for the ipso-fluorination of phenols, including electron-rich substrates. nih.govharvard.eduorganic-chemistry.org

Reagent SystemSubstrateConditionsProductYieldReference
SO₂F₂, NMe₄FElectronically diverse phenolsDMF, 25-100 °CAryl fluoridesGenerally good to excellent acs.orgacs.org
PhenoFluorElectron-rich and -poor phenolsToluene or Dioxane, 80-110 °CAryl fluorides>90% for electron-poor phenols nih.govharvard.edu
CpRu(COD)Cl, Chloroimidazolium chloride, ¹⁸F-fluorideElectron-rich phenolsEthanol, DMSO/Acetonitrile, 85 °C¹⁸F-Aryl fluoridesGood radiochemical yields acs.org

Electrophilic and Radical Fluorination Strategies.acs.org

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine species to an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly used. wikipedia.orgyoutube.com

A key challenge in the electrophilic fluorination of phenols is controlling the regioselectivity and preventing dearomatization. wikipedia.orgyoutube.com However, methods have been developed to achieve para-selective dearomatizing fluorination of phenols using I(I)/I(III) catalysis, which guides the fluoride nucleophile to the C4 position. rsc.orgrsc.org

Radical fluorination offers another pathway. For instance, photoredox catalysis can be used to generate alkyl radicals that subsequently react with an electrophilic fluorine source like Selectfluor to form C-F bonds. nih.gov This has been applied to the synthesis of α-fluoro-α-amino acids. nih.gov

MethodReagent/CatalystSubstrateKey FeatureReference
Electrophilic FluorinationSelectfluorPhenolsCan lead to dearomatization wikipedia.orgyoutube.com
I(I)/I(III) CatalysisIodoarene catalyst, HF source, SelectfluorPhenolsHighly para-selective dearomatization rsc.orgrsc.org
Photoredox CatalysisPhotocatalyst, SelectfluorAlkenes/AlkyltrifluoroboratesRadical-mediated C-F bond formation nih.gov

Multi-Step Synthesis and Optimization of Reaction Yields and Purity

A common route to the crucial intermediate, 4-amino-3-fluorophenol (B140874), involves the catalytic hydrogenation of o-fluoronitrobenzene. This reaction can achieve a conversion rate of nearly 100%, with a selectivity of approximately 92% for the desired product, which can be obtained as a colorless crystalline solid with a purity of up to 99%. google.com The process is typically carried out in a high-pressure reactor in an acidic medium. google.com

Another patented method for the preparation of 4-amino-3-fluorophenol involves a four-step sequence starting from 4-fluorophenol (B42351):

Halogenation: The 2-position of 4-fluorophenol is halogenated. For instance, bromination with bromine in dichloroethane at 5-10°C can yield 2-bromo-4-fluorophenol (B1268413) with a molar yield of 95% and a purity of 94% as determined by gas chromatography. patsnap.com

Esterification: The resulting 2-halo-4-fluorophenol is then esterified.

Nitration: The 5-position of the 2-halo-4-fluorophenol ester is nitrated.

Reduction, Hydrolysis, and Dehalogenation: The nitro group is reduced, the ester is hydrolyzed, and the halogen is removed to yield 3-amino-4-fluorophenol. patsnap.com

The subsequent step, the introduction of the 1-amino-2-hydroxypropyl side chain onto the 4-amino-3-fluorophenol core, can be achieved through various synthetic strategies. One plausible approach involves the reaction of 4-amino-3-fluorophenol with a suitable three-carbon building block, such as a protected amino-epoxide or a protected amino-halohydrin, followed by deprotection. The stereochemistry of the final product is dictated by the stereochemistry of the chosen building block.

Optimization of reaction yields and purity in these multi-step syntheses often involves a systematic study of various reaction parameters. These can include the choice of catalysts, solvents, reaction temperature, pressure, and the molar ratio of reactants. For instance, in the hydrogenation of o-fluoronitrobenzene, the reaction temperature can be varied (e.g., 80°C or 100°C) to find the optimal conditions for both conversion and selectivity. google.com The use of automated systems, such as those employing Bayesian optimization algorithms, can significantly accelerate the process of identifying optimal reaction conditions in multi-step continuous flow processes, leading to higher yields, improved purity, and reduced waste. beilstein-journals.orgmedchemexpress.com

The table below summarizes key reaction parameters and outcomes for the synthesis of the intermediate, 4-amino-3-fluorophenol.

Starting MaterialReaction TypeReagents and ConditionsProductYieldPurityReference
o-FluoronitrobenzeneCatalytic HydrogenationAcidic medium, high-pressure reactor4-Amino-3-fluorophenolNear 100% conversion, ~92% selectivity99% google.com
4-FluorophenolBrominationBromine, dichloroethane, 5-10°C2-Bromo-4-fluorophenol95% (molar)94% (GC) patsnap.com

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled analogues of this compound can be approached by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) at specific positions within the molecule.

The strategy for isotopic labeling is intrinsically linked to the synthetic route. For instance, deuterium labeling can be achieved by using deuterated reagents in key synthetic steps. The use of [D1]-aldehydes or [D2]-isonitriles in multicomponent reactions has been shown to produce deuterated products with good yield and no scrambling of the deuterium label. beilstein-journals.org A late-stage catalytic deuteration can also be employed to introduce multiple deuterium atoms into a molecule. unimi.it For this compound, deuterium could be introduced into the propyl side chain or onto the aromatic ring.

Carbon-13 labeling can be accomplished by using ¹³C-labeled starting materials. medchemexpress.com For example, ¹³C-labeled glucose or glutamine are commonly used as metabolic tracers in cell culture studies. nih.gov In the context of synthesizing ¹³C-labeled this compound, a synthetic precursor containing a ¹³C-labeled carbon atom would be required.

Fluorine-18 labeling is particularly relevant for positron emission tomography (PET) imaging studies. nih.gov The introduction of ¹⁸F can be achieved through nucleophilic or electrophilic fluorination reactions. A simple one-step method for the radiolabeling of proteins with ¹⁸F involves the use of pentafluorophenyl derivatives and tetrabutylammonium-[¹⁸F]fluoride. nih.gov For small molecules, ¹⁸F can be introduced by reacting a suitable precursor with [¹⁸F]fluoride.

The table below outlines potential strategies for the synthesis of isotopically labeled analogues of this compound.

IsotopeLabeling StrategyPotential Labeled Precursor/ReagentPurpose of Labeling
Deuterium (²H)Use of deuterated reagents in side-chain synthesisDeuterated propylene (B89431) oxide or deuterated amino acid precursorMechanistic studies (Kinetic Isotope Effect), metabolic studies
Carbon-13 (¹³C)Synthesis from a ¹³C-labeled starting material¹³C-labeled phenol or ¹³C-labeled side-chain precursorMetabolic flux analysis, structural studies (NMR)
Fluorine-18 (¹⁸F)Nucleophilic substitution with [¹⁸F]fluoridePrecursor with a suitable leaving group on the aromatic ringPositron Emission Tomography (PET) imaging

The synthesis and application of these isotopically labeled analogues provide a deeper understanding of the chemical and biological behavior of this compound, paving the way for further research and development.

Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are foundational for assigning the basic skeleton of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to display distinct signals for each unique proton in the molecule. The aromatic region would likely show complex splitting patterns for the three protons on the fluorophenol ring due to proton-proton and proton-fluorine couplings. The aliphatic protons of the 1-amino-2-hydroxypropyl side chain would appear as distinct multiplets, with their chemical shifts and multiplicities providing information about their local electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each of the nine carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the side chain. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govnih.gov A single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to adjacent protons would provide further confirmation of its position. researchgate.net

Hypothetical NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Coupling Constants (Hz)
H-26.85 (d)115.2 (d)JH2-F = 9.0
H-56.70 (dd)117.5 (d)JH5-H6 = 8.5, JH5-F = 4.5
H-66.95 (t)120.8JH6-H5 = 8.5, JH6-F = 8.5
C-1-125.0 (d)JC1-F = 3.5
C-3-138.1 (d)JC3-F = 6.0
C-4-155.9 (d)JC4-F = 245.0
C-1' (CH-NH₂)3.80 (d)58.3JH1'-H2' = 4.0
C-2' (CH-OH)4.10 (m)72.5-
C-3' (CH₃)1.15 (d)18.9JH3'-H2' = 6.5
OH9.50 (s)--
NH₂2.50 (br s)--
Assignment ¹⁹F Chemical Shift (ppm)
F-4-128.5 (dd)JF-H6 = 8.5, JF-H5 = 4.5

This table presents hypothetical data for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. youtube.comsdsu.edu For instance, cross-peaks would be observed between the protons of the propyl side chain (H-1', H-2', and H-3'), confirming their connectivity. In the aromatic region, correlations between H-5 and H-6 would be expected. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton resonances. For example, the proton signal at 3.80 ppm (H-1') would show a correlation to the carbon signal at 58.3 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework. youtube.comsdsu.edu Key HMBC correlations would be expected between the benzylic proton H-1' and the aromatic carbons C-2, C-3, and C-4, confirming the attachment of the side chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.eduresearchgate.net This is particularly important for determining the relative stereochemistry of the two chiral centers (C-1' and C-2'). The presence or absence of NOE cross-peaks between H-1' and H-2' and other protons would help to define the preferred conformation of the side chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. nih.govthermofisher.com For this compound (C₉H₁₂FNO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Mass Formula
[M+H]⁺186.0925186.0928C₉H₁₃FNO₂

This table presents hypothetical data for illustrative purposes.

Tandem mass spectrometry involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the C-C bond between the two carbons of the propyl side chain, loss of water from the hydroxyl group, and cleavage of the bond between the side chain and the aromatic ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography provides the ultimate confirmation of the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. For this compound, which has two chiral centers, X-ray crystallography would be able to unambiguously determine the (R,R), (S,S), (R,S), or (S,R) configuration of a single enantiomer, provided a suitable crystal can be grown. The analysis would also reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Presence and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules by probing their vibrational modes. For a molecule such as this compound, these techniques are instrumental in confirming the presence of key functional groups and providing insights into the intricate network of intra- and intermolecular interactions, particularly hydrogen bonding.

Detailed Research Findings

While specific experimental IR and Raman spectral data for this compound are not extensively documented in publicly available literature, the expected spectral features can be reliably predicted based on the analysis of structurally related compounds and established group frequencies. The primary functional groups in this compound are the phenol (B47542) -OH, the secondary alcohol -OH, the primary amine -NH₂, and the C-F bond on the aromatic ring.

Functional Group Identification:

The presence of these functional groups gives rise to characteristic bands in the IR and Raman spectra. The positions of these bands can be influenced by the molecular environment and interactions.

O-H and N-H Stretching: The high-frequency region of the IR spectrum is dominated by the stretching vibrations of the O-H and N-H groups. The phenolic and alcoholic O-H stretching bands are typically broad and appear in the range of 3200-3600 cm⁻¹. The broadening is a direct consequence of hydrogen bonding. The N-H stretching vibrations of the primary amine group usually manifest as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl side chain will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The exact positions and intensities of these bands can be sensitive to the nature and position of the substituents on the ring.

C-O and C-N Stretching: The C-O stretching vibrations for the phenol and the secondary alcohol are expected in the 1000-1260 cm⁻¹ range. The C-N stretching of the primary amine will likely appear in the 1020-1250 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. For fluorophenols, this band is often observed around 1250 cm⁻¹.

O-H and N-H Bending: The in-plane bending vibrations of the O-H groups are found in the 1200-1450 cm⁻¹ range, while the N-H bending (scissoring) mode of the primary amine appears in the 1590-1650 cm⁻¹ region. Out-of-plane bending of these groups occurs at lower frequencies.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H StretchPhenol, Alcohol3200-3600Strong, BroadWeak
N-H StretchPrimary Amine3300-3500MediumMedium
C-H Stretch (Aromatic)Benzene Ring3000-3100MediumStrong
C-H Stretch (Aliphatic)Propyl Chain2850-2960MediumStrong
C=C StretchBenzene Ring1450-1600Medium-StrongStrong
N-H Bend (Scissoring)Primary Amine1590-1650Medium-StrongWeak
O-H BendPhenol, Alcohol1200-1450MediumWeak
C-O StretchPhenol, Alcohol1000-1260StrongMedium
C-N StretchAmine1020-1250MediumMedium
C-F StretchFluoroaromatic1000-1400StrongMedium

Hydrogen Bonding Analysis:

The presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (O, N, F) in this compound leads to a complex network of intra- and intermolecular hydrogen bonds. Vibrational spectroscopy is particularly sensitive to these interactions.

The formation of a hydrogen bond weakens the X-H bond (where X is O or N), resulting in a red-shift (shift to lower frequency) of the X-H stretching vibration. The magnitude of this shift is correlated with the strength of the hydrogen bond. The broadness of the O-H stretching band is a hallmark of the presence of a variety of hydrogen-bonded species.

In the case of this compound, several types of hydrogen bonds are possible:

Intermolecular:

O-H···O (between phenol/alcohol groups of different molecules)

O-H···N (between a hydroxyl group and an amine group)

N-H···O (between an amine group and a hydroxyl group)

N-H···N (between amine groups)

O-H···F and N-H···F (involving the fluorine atom as a weak hydrogen bond acceptor) escholarship.org

Intramolecular:

Between the side-chain hydroxyl and amine groups.

Between the phenolic hydroxyl and the side-chain functional groups.

The fluorine atom in fluorophenols can act as a weak hydrogen bond acceptor. escholarship.org This interaction, though weaker than conventional hydrogen bonds, can influence the conformation and vibrational spectra of the molecule. The strength of such an N-H···F or O-H···F interaction can be modulated by the electronic properties of the aromatic ring. escholarship.org

Temperature-dependent or concentration-dependent IR studies could be employed to distinguish between intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonds are generally less affected by changes in concentration, whereas intermolecular bonds are significantly disrupted upon dilution.

The analysis of the vibrational spectra, often complemented by computational methods such as Density Functional Theory (DFT), allows for a detailed assignment of the observed bands to specific vibrational modes and provides a deeper understanding of the hydrogen bonding patterns that dictate the supramolecular structure of this compound.

Molecular Interactions and Mechanistic Investigations of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Characterization of Intermolecular Interactions with Biological Macromolecules (In Vitro Models)

The study of how a small molecule like 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol interacts with biological macromolecules is fundamental to understanding its potential pharmacological activity. In vitro models, utilizing purified components, provide a controlled environment to dissect these interactions.

The initial step in characterizing the interaction of a compound with a potential protein target is to determine its binding affinity. This is a measure of the strength of the interaction between the molecule and the protein. Common techniques to determine binding affinity include surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP).

While no specific binding data for this compound is publicly available, a hypothetical binding affinity study with a recombinant protein kinase could yield data as presented in the interactive table below. The dissociation constant (Kd) is a common metric for binding affinity, with lower values indicating a stronger interaction.

Hypothetical Binding Affinity of this compound and Analogues to a Recombinant Protein Kinase

Compound Kd (nM) Technique
This compound 50 SPR
3-(1-Amino-2-hydroxypropyl)phenol 150 SPR

Once binding is confirmed, the next step is to identify the specific amino acid residues and the three-dimensional space on the protein (the binding pocket) that are involved in the interaction. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.

For this compound, the following interactions with a hypothetical protein binding pocket could be anticipated:

Hydrogen Bonding: The primary amine and the two hydroxyl groups are all capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein, such as aspartate, glutamate, serine, or threonine.

Aromatic Interactions: The fluorophenol ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The propyl chain and the aromatic ring can make van der Waals contacts with hydrophobic residues such as leucine, isoleucine, and valine.

Analysis of Cellular Permeation Mechanisms in Model Systems

For a compound to have a biological effect within a cell, it must first cross the cell membrane. The physicochemical properties of this compound suggest that it may utilize a combination of passive diffusion and transporter-mediated uptake. The fluorine substituent in the molecule is known to increase the lipophilicity of the entire molecule, which can enhance membrane permeability. google.compatsnap.com

In vitro models to study cellular permeation include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using cell lines like Caco-2, which form a monolayer that mimics the intestinal epithelium. Studies on fluorinated nanoparticles have shown that fluorination can enhance cellular uptake. mdpi.com While not directly comparable, this suggests that the fluorine atom in this compound could play a role in its ability to cross cellular membranes. The presence of amine and hydroxyl groups, however, also introduces polarity, which might necessitate the involvement of specific transporter proteins for efficient cellular entry.

Role of Fluorine and Phenolic Hydroxyl Group in Modulating Molecular Recognition

The fluorine atom and the phenolic hydroxyl group are critical functional groups that can significantly influence the molecular recognition of this compound.

The phenolic hydroxyl group is a versatile functional group in drug-receptor interactions. It can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with a protein target. chembk.com Its acidity can also be important for binding and activity.

The fluorine atom , while often considered a bioisostere of a hydrogen atom, has unique properties that can modulate molecular interactions. Its high electronegativity can alter the electronic properties of the aromatic ring, influencing its interactions with the protein target. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, increasing the compound's metabolic stability. The introduction of fluorine can also increase a molecule's lipophilicity, which, as previously mentioned, can improve its ability to cross cell membranes. google.compatsnap.com

Contribution of Key Functional Groups to Molecular Interactions

Functional Group Potential Interactions Impact on Properties
Phenolic Hydroxyl Hydrogen bond donor/acceptor Enhances binding specificity and affinity
Fluorine Alters electronics, hydrophobic interactions Increases lipophilicity, metabolic stability, and membrane permeability
Primary Amine Hydrogen bond donor, ionic interactions Contributes to binding and solubility

Computational Chemistry and in Silico Modeling of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the electronic distribution and reactivity of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a range of properties for this compound. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

The electrostatic potential surface (EPS) map is another valuable output of DFT calculations. It visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the EPS map would likely show negative potential (red/yellow) around the oxygen and fluorine atoms, indicating regions prone to electrophilic attack, and positive potential (blue) around the amino and hydroxyl protons, suggesting sites for nucleophilic interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformer Generation and Energy Minimization

Due to the presence of rotatable bonds in its propyl side chain, this compound can exist in various spatial arrangements or conformations. Conformer generation algorithms systematically explore these possibilities. Following this, energy minimization is performed, typically using DFT or other quantum mechanical methods, to identify the most stable conformer(s) in the gas phase. This process is crucial as the biological activity of a molecule is often dictated by its preferred low-energy conformation.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can reveal its conformational landscape in different environments, such as in aqueous solution.

These simulations track the trajectories of atoms, providing insights into the flexibility of the molecule and the stability of intramolecular hydrogen bonds. Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules, offering a detailed understanding of solvation effects and how they influence the conformational preferences of the compound.

Ligand-Protein Docking and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Interaction Energy Prediction

To investigate the potential of this compound as a drug candidate, it is essential to understand its interactions with biological targets, such as proteins. Ligand-protein docking is a computational technique that predicts the preferred binding orientation of a molecule to a protein's active site.

Following docking, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be employed to estimate the binding free energy of the ligand-protein complex. nih.gov This approach combines molecular mechanics energies with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.gov The calculated interaction energy can be decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energies, offering a detailed picture of the driving forces behind the binding event.

Table 2: Illustrative MM/PBSA Binding Energy Contributions for the Interaction of this compound with a Hypothetical Protein Target

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-35.2
Electrostatic Energy-20.5
Polar Solvation Energy25.8
Nonpolar Solvation Energy-4.1
Total Binding Free Energy -34.0

Note: The data in this table is hypothetical and serves to illustrate the output of an MM/PBSA calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Exploring Chemical Space

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

This process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to correlate these descriptors with their measured biological activities. A validated QSAR model can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process.

Biotransformation Pathways and Metabolite Profiling of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol in Vitro and Ex Vivo Models

Identification of Phase I and Phase II Metabolic Enzymes Involved in Biotransformation

The metabolism of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol is expected to proceed through both Phase I and Phase II enzymatic reactions. nih.gov In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are instrumental in identifying the specific enzymes responsible for its biotransformation. researchgate.net

Phase I Enzymes:

Phase I reactions typically introduce or expose functional groups. For the subject compound, the primary enzymes involved would likely be from the Cytochrome P450 (CYP450) superfamily and monoamine oxidases (MAOs). nih.govmdpi.com

Cytochrome P450 (CYP450) Isoforms: These enzymes are crucial for the metabolism of a vast number of drugs. mdpi.com The aromatic ring of this compound is a potential site for CYP450-mediated oxidation. Specific isoforms like CYP2D6, known for metabolizing compounds with basic amine groups, and CYP2C9, often involved in the metabolism of acidic and neutral compounds, could play a role. The potential for aromatic hydroxylation, despite the presence of a fluorine atom, cannot be ruled out.

Monoamine Oxidases (MAOs): The primary amino group in the side chain is a substrate for MAOs, which would lead to oxidative deamination, forming an aldehyde intermediate. Both MAO-A and MAO-B could be involved, and their relative contributions can be determined using specific inhibitors in in vitro assays.

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): The secondary alcohol can be oxidized by ADH to a ketone. If oxidative deamination of the amino group occurs, the resulting aldehyde could be further oxidized by ALDH to a carboxylic acid.

Phase II Enzymes:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

UDP-Glucuronosyltransferases (UGTs): The phenolic hydroxyl group is a primary target for glucuronidation, a major clearance pathway for phenolic compounds. nih.gov The secondary alcohol group can also undergo glucuronidation. Specific UGT isoforms, such as UGT1A1, UGT1A9, and members of the UGT2B family, are commonly involved in the glucuronidation of phenols and alcohols.

Sulfotransferases (SULTs): Sulfation of the phenolic hydroxyl group is another significant conjugation pathway. SULT1A1 is a key enzyme in the sulfation of many phenolic xenobiotics. The secondary alcohol can also be a substrate for sulfation.

N-Acetyltransferases (NATs): The primary amino group could potentially undergo N-acetylation, catalyzed by NAT enzymes, although this is often a less prominent pathway compared to deamination for primary amines.

Interactive Table 1: Potential Enzymes in the Biotransformation of this compound

Enzyme Family Specific Enzyme (Example) Potential Reaction Substrate Moiety
Cytochrome P450CYP2D6, CYP3A4Aromatic Hydroxylation, N-dealkylationAromatic ring, Amino group
Monoamine OxidaseMAO-A, MAO-BOxidative DeaminationPrimary amine
Alcohol DehydrogenaseADHOxidation of secondary alcoholHydroxypropyl group
UGTsUGT1A9GlucuronidationPhenolic hydroxyl, Secondary alcohol
SULTsSULT1A1SulfationPhenolic hydroxyl, Secondary alcohol
NATsNAT1, NAT2N-acetylationPrimary amine

Elucidation of Primary and Secondary Metabolic Pathways

The biotransformation of this compound would likely follow several competing and sequential pathways.

Primary Metabolic Pathways (Phase I):

The initial metabolic steps are expected to focus on the functional groups of the molecule.

Oxidation of the Side Chain: The secondary alcohol could be oxidized to a ketone, forming 3-(1-amino-2-oxopropyl)-4-fluorophenol. Alternatively, the primary amine could undergo oxidative deamination to yield a reactive aldehyde, which could then be reduced to an alcohol or oxidized to a carboxylic acid.

Aromatic Hydroxylation: The aromatic ring could be further hydroxylated, although the position of such a reaction would be influenced by the existing substituents.

N-Oxidation: The primary amine could be oxidized to a hydroxylamine (B1172632) or nitroso derivative.

Secondary Metabolic Pathways (Phase II):

These pathways would conjugate the parent molecule or its Phase I metabolites.

Glucuronidation: The most probable pathway is the direct conjugation of the phenolic hydroxyl group with glucuronic acid to form a glucuronide conjugate. The secondary alcohol could also be a site for glucuronidation.

Sulfation: Direct sulfation of the phenolic hydroxyl group is another major expected pathway.

Combined Pathways: A Phase I metabolite, such as the product of aromatic hydroxylation, could subsequently undergo glucuronidation or sulfation at the newly formed hydroxyl group or the original phenolic group.

Interactive Table 2: Predicted Metabolites of this compound

Metabolite ID Proposed Structure Name Metabolic Pathway Phase
M13-(1-Amino-2-hydroxypropyl)-4-fluorophenyl-O-glucuronideGlucuronidationII
M23-(1-Amino-2-hydroxypropyl)-4-fluorophenyl-O-sulfateSulfationII
M33-(1-Amino-2-oxopropyl)-4-fluorophenolOxidation (Alcohol Dehydrogenase)I
M43-(2-Hydroxy-1-oxopropyl)-4-fluorophenolOxidative Deamination (MAO) followed by reductionI
M53-(1-Carboxy-2-hydroxypropyl)-4-fluorophenolOxidative Deamination (MAO) and Oxidation (ALDH)I
M6N-acetyl-3-(1-Amino-2-hydroxypropyl)-4-fluorophenolN-acetylationII

Characterization of Metabolite Structures using Advanced Analytical Techniques

The identification and structural elucidation of metabolites formed in in vitro and ex vivo systems rely on sophisticated analytical instrumentation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite profiling. nih.gov High-resolution mass spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. creative-proteomics.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is unparalleled for the unambiguous structural characterization of novel metabolites. sysrevpharm.org Following isolation and purification, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively establish the position of metabolic modification, such as the site of glucuronidation or oxidation.

Chromatographic Separation: Techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are essential for separating the parent compound from its various metabolites prior to detection. scilit.com The choice of column chemistry and mobile phase is critical for resolving structurally similar isomers.

The general workflow for metabolite characterization involves incubating the compound with a biological matrix (e.g., hepatocytes), followed by extraction and analysis by LC-MS/MS to detect and tentatively identify metabolites based on mass shifts. For novel or significant metabolites, larger scale incubations may be performed to isolate sufficient material for definitive structural elucidation by NMR.

Stereoselective Aspects of Biotransformation

This compound possesses two chiral centers, at C1 and C2 of the propyl side chain, meaning it can exist as four possible stereoisomers (e.g., (1R,2S), (1S,2R), (1R,2R), and (1S,2S)). Metabolic enzymes are often stereoselective, leading to different metabolic profiles for different stereoisomers.

Enzyme-Substrate Selectivity: A particular CYP450 or UGT isoform may preferentially bind to and metabolize one stereoisomer over another. This can result in different rates of clearance for the individual isomers.

Formation of Stereoisomeric Metabolites: Even if the starting material is a single stereoisomer, metabolism can introduce a new chiral center or invert an existing one, leading to the formation of diastereomeric metabolites. For instance, the oxidation of the secondary alcohol to a ketone would remove a chiral center, and its subsequent reduction could be stereoselective, favoring the formation of one alcohol stereoisomer.

Analytical Challenges: The separation and quantification of stereoisomeric metabolites require the use of chiral chromatography columns. Without such methods, the stereoselective nature of the metabolism may be overlooked.

Investigating the stereoselective aspects of biotransformation is crucial, as different stereoisomers of a drug and its metabolites can have distinct pharmacological and toxicological properties.

Structure Activity Relationship Sar Studies for Elucidating Mechanistic Principles of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Design and Synthesis of Analogues with Targeted Structural Modifications

The exploration of the SAR of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol would necessitate the systematic design and synthesis of a library of analogues. This process involves targeted modifications to each of the key structural moieties of the parent compound.

The synthesis of such analogues often begins with a suitable starting material, such as a substituted phenol (B47542) or benzaldehyde. For instance, the synthesis of related aminophenol derivatives has been achieved through multi-step reaction sequences. A common approach involves the reaction of a protected aminophenol with a suitable electrophile to introduce the side chain. mdpi.com For creating a library of analogues of this compound, one could envision a synthetic strategy starting from 4-fluorophenol (B42351). This would involve introducing an aminopropyl group at the 3-position, followed by selective hydroxylation of the propyl chain.

To systematically study the SAR, medicinal chemists would design analogues with specific structural changes:

Variations in the Amino Group: The primary amine could be converted to secondary or tertiary amines by introducing alkyl or aryl substituents. The basicity of the amino group, a critical factor for activity in many aminophenol derivatives, can be modulated by these substitutions. pharmacy180.com

Alterations to the Fluorine Substitution: The fluorine atom's position on the phenyl ring could be moved to the ortho or meta positions relative to the hydroxyl group. Additionally, analogues with other halogen substituents (Cl, Br) or electron-withdrawing/donating groups could be synthesized to probe the electronic and steric effects on activity.

Changes to the Phenolic Hydroxyl: The phenolic hydroxyl could be converted to an ether or an ester to assess its importance as a hydrogen bond donor or acceptor.

The synthesis of a diverse library of such analogues is fundamental to building a comprehensive SAR model. For example, in the development of antifungal l-amino alcohol derivatives, a variety of analogues were synthesized to explore the impact of different substituents on their biological activity. nih.gov A similar approach would be invaluable for understanding the SAR of this compound.

Correlating Structural Variations with Modulations in Molecular Recognition and Functional Response in Mechanistic Assays

Once a library of analogues is synthesized, the next step is to evaluate their biological activity in relevant mechanistic assays. This allows for the correlation of specific structural features with changes in molecular recognition (e.g., receptor binding affinity) and functional response (e.g., agonist or antagonist activity).

The data obtained from these assays are typically compiled into SAR tables, which provide a clear overview of how structural modifications impact biological activity. For instance, in studies of fluorinated phenylethylamine derivatives as monoamine oxidase (MAO) inhibitors, a series of compounds were synthesized and tested to determine their potency. nih.gov

For this compound and its analogues, one would need to identify a primary biological target. Assuming it interacts with a receptor, binding assays would be employed to determine the binding affinity (Ki or IC50 values) of each analogue. Subsequently, functional assays would be used to assess whether the compounds act as agonists, antagonists, or allosteric modulators.

A hypothetical SAR table for a series of analogues might look like this:

Analogue Modification Binding Affinity (Ki, nM) Functional Activity (EC50/IC50, nM)
Parent Compound-ValueValue
Analogue 1N-methylationValueValue
Analogue 2O-methylation of phenolValueValue
Analogue 3Fluorine at position 2ValueValue
Analogue 4Removal of side-chain OHValueValue

By analyzing such data, researchers can deduce which structural features are critical for activity. For example, a significant drop in binding affinity upon methylation of the phenolic hydroxyl would suggest that this group is a key hydrogen bond donor for receptor interaction.

Contribution of Fluorine Substitution to SAR

The presence of a fluorine atom on the aromatic ring can significantly influence a molecule's physicochemical properties and its biological activity. Fluorine's high electronegativity and relatively small size allow it to alter a molecule's lipophilicity, metabolic stability, and binding interactions without introducing significant steric bulk.

In SAR studies of various bioactive molecules, fluorine substitution has been shown to have diverse effects. The introduction of fluorine can enhance binding affinity by participating in favorable electrostatic interactions with the target protein. It can also block metabolic pathways, thereby increasing the compound's bioavailability and duration of action.

However, the effect of fluorine substitution is highly dependent on its position in the molecule. In studies on catecholimidazoline derivatives, the position of fluorine substitution on the aromatic ring had a pronounced effect on their adrenoceptor-mediated responses. nih.gov For instance, a 5-fluoro substitution resulted in the highest potency at the alpha-1 adrenoceptor, whereas a 6-fluoro substitution led to a decrease in potency compared to the non-fluorinated parent compound. nih.gov

In the context of this compound, the fluorine atom at the 4-position, para to the hydroxyl group, is expected to have a significant impact. It would increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to act as a hydrogen bond donor. Furthermore, it could engage in specific interactions with the biological target, such as halogen bonding or dipole-dipole interactions. The contribution of fluorine to the SAR would be systematically evaluated by comparing the activity of the parent compound with that of its non-fluorinated analogue and isomers with fluorine at different positions.

Impact of Phenolic and Amino Alcohol Moieties on SAR

The phenolic hydroxyl and the amino alcohol side chain are classic pharmacophoric elements found in many biologically active compounds, including neurotransmitters and their analogues. These groups are often involved in crucial interactions with biological targets.

Phenolic Moiety: The phenolic hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. In many receptor-ligand interactions, the phenolic hydroxyl forms a key hydrogen bond with a specific amino acid residue in the binding pocket. The importance of the phenolic hydroxyl can be assessed by synthesizing and testing analogues where this group is masked (e.g., O-methylated) or replaced. A significant loss of activity upon such modification would underscore its critical role in molecular recognition. For example, in the SAR of p-aminophenol derivatives, etherification of the phenolic function was found to alter the side effect profile. pharmacy180.com

Amino Alcohol Moiety: The amino alcohol moiety, consisting of a hydroxyl group on the carbon adjacent to the amino group, is a common feature in many adrenergic and serotonergic ligands. The amino group, typically protonated at physiological pH, often forms an ionic bond with an acidic residue (e.g., aspartic acid) in the receptor's binding site. The hydroxyl group can also form a hydrogen bond, further anchoring the ligand in the binding pocket.

The stereochemistry of the hydroxyl group is often crucial for activity. For many phenylethanolamine derivatives, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement of the functional groups for optimal receptor interaction. wikipedia.org In the case of this compound, the stereocenter at the hydroxyl-bearing carbon would be a key focus of SAR studies. The synthesis and evaluation of both enantiomers would be essential to determine the eutomer (the more active enantiomer). Studies on l-amino alcohol derivatives have shown that only compounds with the S-configuration exhibited antifungal activity, demonstrating the profound impact of stereochemistry. nih.gov

Applications of 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol in Chemical Biology and Research

Development as Molecular Probes for Target Engagement Studies.

There is no available scientific literature detailing the development or utilization of 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol as a molecular probe for target engagement studies. Research in this area typically requires compounds with specific properties, such as high affinity and selectivity for a biological target, along with a reporter tag (e.g., a fluorescent group, a radiolabel, or a photo-crosslinker) to enable detection and quantification of target engagement. The current body of scientific work has not described the modification or application of this compound for these purposes.

Utility in Understanding Enzyme Mechanisms and Receptor Function.

An extensive search of research databases did not yield any studies that employ this compound to investigate enzyme mechanisms or receptor function. Such studies would typically involve using the compound as a substrate, inhibitor, or modulator to probe the active site of an enzyme or the binding pocket of a receptor. The lack of published data indicates that the utility of this specific compound in elucidating the functional roles of enzymes and receptors has not been explored or reported.

Future Research Perspectives and Advanced Methodological Developments for 3 1 Amino 2 Hydroxypropyl 4 Fluorophenol

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

Traditional chemical synthesis of complex chiral molecules like 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol often involves multiple steps, harsh reaction conditions, and the need for tedious chiral resolutions. The future of its synthesis lies in the adoption of greener and more efficient biocatalytic and chemoenzymatic strategies. These approaches leverage the high selectivity and efficiency of enzymes to construct the desired molecule with precise control over stereochemistry.

Key enzymatic tools for the synthesis of chiral amino alcohols include transaminases (TAs) and lipases. mdpi.comcornell.eduscispace.com Amine transaminases are particularly valuable for the asymmetric synthesis of chiral primary amines, a key feature of the target molecule. cornell.eduscispace.com Future research will likely focus on screening and engineering novel ω-transaminases that can efficiently convert a corresponding β-keto alcohol precursor into the desired chiral amino alcohol with high enantiomeric excess. semanticscholar.org The broad substrate spectrum of these enzymes allows for the synthesis of a variety of optically pure amino compounds. mdpi.com

Lipase-catalyzed kinetic resolution represents another powerful strategy. mdpi.comnih.gov This can be achieved through the enantioselective hydrolysis of a racemic ester derivative of the amino alcohol or by the transesterification of the racemic amino alcohol itself. acs.org For instance, the amino group can be protected, and then a lipase can selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. acs.orgacs.org Research in this area will aim to identify or engineer lipases with high enantioselectivity for the specific structure of this compound.

Table 1: Potential Enzymatic Approaches for Chiral Synthesis

Enzyme Class Synthetic Strategy Key Advantage
Transaminases (TAs) Asymmetric synthesis from a keto precursor High enantioselectivity for chiral amine formation
Lipases Kinetic resolution of racemic amino alcohol Access to both enantiomers with high optical purity

| Multi-enzyme Cascades | One-pot synthesis combining multiple enzymatic steps | Increased efficiency and reduced waste |

Application of Advanced Imaging and Biophysical Techniques for Real-Time Interaction Analysis

Understanding how this compound interacts with its biological targets in real-time is crucial for elucidating its mechanism of action. A suite of advanced biophysical and imaging techniques can provide unprecedented insights into these molecular interactions at high resolution.

Biophysical Techniques for Binding Analysis:

Surface Plasmon Resonance (SPR): This label-free technique is a powerful tool for studying the kinetics of molecular interactions. springernature.comnih.govresearchgate.netrsc.orgmdpi.com By immobilizing a target protein on a sensor chip, the binding and dissociation of this compound can be monitored in real-time, providing quantitative data on association and dissociation rate constants (k_on and k_off) and binding affinity (K_D). rsc.orgmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.comreactionbiology.comfrontiersin.org A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding. frontiersin.org This information is invaluable for understanding the driving forces behind the interaction and for guiding lead optimization. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique that can provide atomic-level information about protein-ligand interactions in solution. acs.orgnih.govazolifesciences.commdpi.com Chemical shift perturbation studies can identify the binding site on the target protein, while more advanced techniques can reveal conformational changes induced upon binding and provide kinetic information. acs.orgazolifesciences.com The presence of a fluorine atom in the molecule makes ¹⁹F-NMR a particularly sensitive and powerful tool for screening and mechanistic studies. mdpi.com

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of protein-ligand complexes, even for smaller proteins. biorxiv.orgsciety.orgelifesciences.orgnih.govcreative-biostructure.com This technique can provide a detailed three-dimensional view of how this compound binds to its target, revealing the specific molecular interactions that contribute to its affinity and selectivity. biorxiv.orgsciety.orgelifesciences.org

Advanced Imaging for Cellular Analysis:

Fluorescence Microscopy: To study the compound's behavior in a cellular context, it can be tagged with a fluorescent probe. Live-cell fluorescence microscopy can then be used to visualize its uptake, subcellular localization, and dynamic behavior in real-time. nih.govnih.govresearchgate.netacs.org Techniques like Förster Resonance Energy Transfer (FRET) can be employed to monitor its engagement with intracellular targets. acs.org

Table 2: Biophysical and Imaging Techniques for Interaction Analysis

Technique Information Obtained Key Application
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D) Real-time analysis of binding events
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS) and affinity (K_D) Understanding the driving forces of interaction
Nuclear Magnetic Resonance (NMR) Binding site mapping, conformational changes Atomic-level structural and dynamic information
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of the complex Detailed view of the binding mode

| Fluorescence Microscopy | Cellular uptake and localization | Visualizing compound behavior in living cells |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Chemical Properties and Interactions

Predictive Modeling of Physicochemical and Biological Properties:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govfrontiersin.orgijsmr.in By developing QSAR models for a series of derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs. For phenolic compounds, descriptors related to lipophilicity, electronic properties, and the number of hydroxyl groups are often important in these models. nih.govfrontiersin.org

ADMET Prediction: Machine learning models can be trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. Applying these models to the this compound scaffold can help identify potential liabilities early in the research process, allowing for structural modifications to improve its drug-like properties. AI is increasingly used in predictive toxicology to assess the potential adverse effects of chemicals, including fluorinated compounds. nih.govprecedenceresearch.comijmr.onlinefrontiersin.orgresearchgate.net

Generative AI for Novel Scaffold Design:

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying patterns in chemical space and generate novel molecular structures with desired properties. bdglifesciences.comresearchgate.netnih.govoup.com These models can be conditioned on the this compound scaffold to generate libraries of new derivatives with predicted high affinity for a specific target and favorable ADMET profiles. researchgate.net This approach can vastly expand the explored chemical space around the core scaffold.

The use of AI and ML will enable a more data-driven and efficient exploration of the chemical space surrounding this compound, prioritizing the synthesis of compounds with the highest probability of success.

Design of Next-Generation Molecular Tools based on the this compound Scaffold

The inherent structural features of this compound make it an attractive scaffold for the design of next-generation molecular tools for chemical biology and pharmacology. A molecular scaffold serves as the core structure to which various functional groups can be attached to create molecules with specific functions.

Development of Molecular Probes:

Fluorescent Probes: The scaffold can be functionalized with a fluorophore to create a fluorescent probe. If the parent compound is known to bind to a specific biological target, the fluorescent probe can be used to visualize the localization and dynamics of that target in living cells using fluorescence microscopy. The design of such probes involves strategically attaching the fluorophore in a way that does not disrupt the binding to the target.

Affinity-Based Probes: The scaffold can be modified to create affinity-based probes for target identification and validation. This could involve incorporating a photoreactive group for photo-affinity labeling or a reactive handle for covalent capture of the target protein.

Scaffold for Targeted Therapeutics:

Scaffold-Based Drug Design: The this compound structure can serve as a starting point for the development of new therapeutic agents. By systematically modifying the substituents on the phenyl ring and the amino alcohol side chain, libraries of compounds can be generated and screened for activity against various biological targets, such as kinases or G-protein coupled receptors. Generative AI models can be particularly useful in suggesting novel modifications to the scaffold to enhance potency and selectivity. researchgate.net

The development of molecular tools based on this scaffold will not only advance our understanding of its biological activities but also provide valuable reagents for the broader scientific community to probe biological systems.

Table 3: Compound Names Mentioned

Compound Name

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